4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one
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Overview
Description
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one is a heterocyclic compound that features a seven-membered ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cycloheptanone and thiophene derivatives, which undergo cyclization in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Cycloheptanone: A seven-membered ring ketone without the thiophene ring.
Thiophene: A five-membered sulfur-containing heterocycle without the cycloheptane ring.
Uniqueness: 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from simpler compounds like cycloheptanone and thiophene, making it valuable for specialized applications.
Biological Activity
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-5-one (CAS Number: 1017589-87-5) is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀OS, with a molecular weight of 166.24 g/mol. The structure features a cycloheptathiophene core with a ketone functional group that may influence its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds related to cyclohepta[b]thiophen derivatives exhibit significant anticancer properties. For instance, a study evaluating various derivatives showed that certain compounds could effectively inhibit the growth of breast cancer cell lines MDA-MB-231 and MCF-7. The mechanism involved interactions with key proteins such as AKT1 and Orexetine type 2 receptor (Ox2R), demonstrating moderate to strong binding affinities .
Table 1: Cytotoxicity Results Against Breast Cancer Cell Lines
Compound | Cell Line | Concentration (μM) | Viability (%) |
---|---|---|---|
1f | MDA-MB-231 | 6.25 | 40 |
1d | MDA-MB-231 | 25 | 50 |
1b | MCF-7 | 50 | 30 |
Control | MDA-MB-231 | - | 100 |
Antimicrobial Activity
In addition to anticancer effects, derivatives of cyclohepta[b]thiophen compounds have shown promising antimicrobial activity. A study highlighted the efficacy of these compounds against Mycobacterium tuberculosis and other pathogens. The molecular docking studies suggested that these compounds could bind effectively to target proteins involved in bacterial survival .
The biological activity of cyclohepta[b]thiophen derivatives is largely attributed to their ability to interact with various biological targets. The presence of the thiophene ring is believed to enhance electron donation capabilities, facilitating interactions with cellular receptors and enzymes.
Molecular Docking Studies
Molecular docking studies have been pivotal in elucidating the binding interactions between cyclohepta[b]thiophen derivatives and their biological targets. For example, docking simulations indicated that specific derivatives form stable complexes with key enzymes involved in cancer cell proliferation .
Case Studies
- Breast Cancer Inhibition
- Antimicrobial Efficacy
Properties
IUPAC Name |
4,6,7,8-tetrahydrocyclohepta[b]thiophen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-8-2-1-3-9-7(6-8)4-5-11-9/h4-5H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCORBTLXPQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2=C(C1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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